N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, methoxy group, and ethylphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-4-20-6-11-24(12-7-20)30-18-23-16-22-10-15-26(35-3)17-27(22)32(29(23)34)19-28(33)31-25-13-8-21(5-2)9-14-25/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHKEGWYXDWJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 7-methoxy-2-oxo-1,2-dihydroquinoline, and acetic anhydride. The synthetic route may involve:
Condensation Reaction: The initial step involves the condensation of 4-ethylphenylamine with 7-methoxy-2-oxo-1,2-dihydroquinoline in the presence of a suitable catalyst.
Acetylation: The resulting intermediate undergoes acetylation using acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.
Substitution: The ethylphenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It may inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Pharmacology: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share structural similarities.
Phenylacetamides: Compounds such as N-phenylacetamide and N-(4-methoxyphenyl)acetamide have similar functional groups.
Uniqueness: N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide stands out due to its unique combination of a quinoline core with ethylphenyl and methoxy substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline moiety, which is known for its biological significance. The IUPAC name indicates the presence of an ethylphenyl group and a methoxy substituent, contributing to its potential interactions within biological systems.
Biological Activity Overview
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related quinoline derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Study: Antitumor Effects
In a study involving ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, it was found that the compound significantly reduced tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models. The compound led to a 100% decrease in tumor cell viability and showed promising antioxidant activity .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves interaction with specific molecular targets. Molecular docking studies suggest that quinoline derivatives can bind effectively to enzymes involved in cancer progression, such as oxidoreductases . This binding can lead to alterations in cell signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
Safety and Toxicity Profile
While the antitumor efficacy is promising, understanding the safety profile of this compound is crucial. Studies on related compounds have shown minimal toxicity towards normal cells and organs, with histopathological examinations revealing no significant damage to liver or kidney tissues following treatment .
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of intermediates (e.g., quinoline derivatives) with activated acetamide precursors under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Functional group modifications : Substituents like methoxy or ethylphenyl groups are introduced via nucleophilic substitution or reductive amination .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .
- Yield optimization : Stepwise addition of reagents (e.g., acetyl chloride) and extended reaction times (e.g., overnight stirring) improve yields to ~58% .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃, 300 MHz) confirm substituent positions, with distinct signals for aromatic protons (δ 7.16–7.69 ppm), methoxy groups (δ 3.31–3.55 ppm), and acetamide carbonyls (δ 168.0–169.8 ppm) .
- Mass Spectrometry (MS) : ESI/APCI(+) provides molecular ion peaks (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 255 nm) assess purity (>98%) .
Q. What preliminary biological assays are used to evaluate activity?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX-2) or TNF-α production in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
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Substituent variation : Replace the 4-ethylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs to assess potency shifts .
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Key modifications :
Substituent Biological Activity Reference 4-Fluorophenoxy Enhanced antimicrobial 4-Methylphenyl Improved anti-inflammatory -
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or COX-2 .
Q. How to resolve contradictions in biological data across similar analogs?
- Statistical validation : Apply ANOVA to compare IC₅₀ values from replicate assays, identifying outliers due to solvent effects (e.g., DMSO interference) .
- Mechanistic follow-up : Use surface plasmon resonance (SPR) to validate direct target binding if cytotoxicity and enzyme inhibition data conflict .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives from rapid metabolism .
Q. What strategies optimize reaction conditions for scaled synthesis?
- Solvent selection : Replace CH₂Cl₂ with THF or acetonitrile to improve solubility of polar intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Temperature control : Lower reaction temperatures (−40°C) prevent side reactions in sensitive steps (e.g., N-alkylation) .
Q. How to elucidate metabolic pathways and degradation products?
- In vitro models : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Stability testing : Monitor degradation under accelerated conditions (40°C, 75% RH) using HPLC-UV .
- Isolation of metabolites : Preparative TLC or centrifugal partition chromatography (CPC) isolates hydroxylated or demethylated derivatives for structural confirmation .
Q. What computational tools predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
